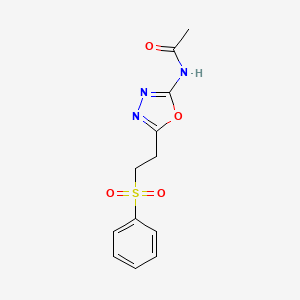

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-9(16)13-12-15-14-11(19-12)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNADSLISKPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Attachment of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Compounds containing the oxadiazole ring have shown significant anticancer properties. Research indicates that derivatives similar to N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluated the efficacy of oxadiazole derivatives on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results were promising:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole A | MCF-7 | 16.19 ± 1.35 |

| Oxadiazole B | HCT-116 | 17.16 ± 1.54 |

| This Compound | TBD | TBD |

The mechanism of action involves the induction of apoptosis through mitochondrial pathways, highlighting the potential for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of compounds with oxadiazole structures have been well-documented. Preliminary studies suggest that this compound may possess significant activity against various pathogens.

Antimicrobial Assays:

In vitro tests indicated that derivatives exhibited notable activity against fungal strains such as Fusarium oxysporum and Aspergillus sclerotiorum.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Oxadiazole C | F. oxysporum | 12.5 |

| Oxadiazole D | A. sclerotiorum | 6.25 |

| This Compound | TBD | TBD |

These findings suggest a need for further exploration into its potential as an antifungal agent.

Neuropharmacological Effects

Research indicates that compounds related to this compound may interact with GABAA receptors, potentially offering anxiolytic effects similar to benzodiazepines but with improved safety profiles.

Behavioral Studies:

In rodent models, compounds featuring the oxadiazole scaffold demonstrated reduced anxiety-like behaviors when administered at specific doses.

Mechanism of Action

The mechanism of action of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,3,4-oxadiazole-acetamide derivatives, highlighting variations in substituents, synthesis methods, physicochemical properties, and biological activities.

Key Observations :

Indole- and benzofuran-based derivatives (e.g., ) exhibit aromatic heterocycles that may improve π-π stacking interactions, contributing to anticancer or antimicrobial activities.

Synthesis :

- Most analogs are synthesized via S-alkylation of oxadiazole thiols with chloroacetamides (e.g., ). The target compound likely follows a similar route, using a 2-(phenylsulfonyl)ethyl-substituted oxadiazole thiol.

Physicochemical Properties :

- Melting Points : Indole-based derivatives (e.g., ) show higher melting points (~201°C), suggesting strong crystallinity due to hydrogen bonding from the indole NH group. The target compound’s sulfonyl group may reduce crystallinity compared to polar substituents like sulfamoyl ().

- Solubility : Sulfonyl groups (as in the target compound) may reduce aqueous solubility compared to pyridinyl () or methoxyphenyl () substituents.

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Chlorophenyl () and sulfonyl (target compound) substituents may improve enzyme inhibition by stabilizing charge interactions.

- Bulkier Substituents : The phenylsulfonyl ethyl group in the target compound could hinder binding to smaller active sites compared to benzofuran () or pyridinyl () derivatives.

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 922473-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 347.3 g/mol. The synthesis typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Phenylsulfonyl Group : This is done using phenylsulfonyl chloride in the presence of a base.

- Final Coupling : The benzofuran core is coupled with the oxadiazole ring and the phenylsulfonyl group under controlled conditions .

Antitumor Activity

This compound has demonstrated promising antitumor properties. Research indicates that compounds containing oxadiazole moieties can inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For example, studies have shown that derivatives based on this structure can effectively target RET kinase activity, leading to reduced cell viability in various cancer models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against both bacterial and fungal strains. The structure-activity relationship (SAR) analyses indicate that modifications in the oxadiazole ring can enhance its potency against specific pathogens .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylases (ACCs), which play a crucial role in lipid metabolism and are considered targets for obesity treatment .

- Receptor Modulation : It may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic syndrome-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Antitumor Efficacy : A study demonstrated that a related oxadiazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Testing : In vitro tests showed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .

- Dual Activity Compounds : Research into dual modulators targeting both ACC and PPAR pathways revealed that similar compounds could provide therapeutic benefits for metabolic disorders .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazide precursors, followed by sulfonylation and acylation. Key steps:

- Cyclization : Use of carbodiimides or dehydrating agents (e.g., POCl₃) under reflux in anhydrous solvents like DMF .

- Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of a base (e.g., NaH) at 0–25°C to introduce the sulfonyl group .

- Acylation : Coupling with acetyl chloride or acetic anhydride in dichloromethane with catalytic DMAP .

Optimization : Yield is highly sensitive to solvent polarity, temperature control, and stoichiometric ratios. For example, excess sulfonylating agent (1.2–1.5 eq.) improves sulfonylation efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for ring protons) and sulfonyl group (δ 3.5–4.0 ppm for -SO₂-CH₂-) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.08) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological screening assays for this compound?

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in structure-activity relationships (SAR) for oxadiazole derivatives?

- Substituent Analysis : Compare bioactivity of analogs with varying sulfonyl (e.g., phenyl vs. tosyl) or acetamide groups. For example, bulky substituents may enhance enzyme binding but reduce solubility .

- Quantitative SAR (QSAR) : Use computational tools (e.g., MOE, Schrödinger) to model electronic (Hammett σ) and steric (Taft Es) parameters against activity data .

Case Study : Replacement of phenylsulfonyl with 4-fluorophenylsulfonyl increased COX-2 inhibition by 30% in related compounds .

Q. What mechanistic insights can molecular docking provide for this compound’s enzyme interactions?

- Target Selection : Prioritize enzymes like lipoxygenase (LOX) or β-lactamase based on structural homology with active oxadiazole inhibitors .

- Docking Workflow :

- Prepare protein (PDB: 1JNQ for LOX) by removing water and adding hydrogens.

- Generate ligand conformers (Open Babel) and dock using AutoDock Vina.

- Analyze binding poses: Sulfonyl groups often form hydrogen bonds with Arg429 in LOX .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. How should researchers address discrepancies in biological activity data across studies?

- Source Analysis : Check for variations in assay protocols (e.g., serum concentration in cell culture) .

- Data Normalization : Express activity as % inhibition relative to positive controls to minimize inter-lab variability.

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify trends (e.g., enhanced activity against Gram-positive bacteria) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?

- Salt Formation : Use hydrochloride salts to improve water solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) to enhance intestinal absorption .

- LogP Adjustment : Reduce lipophilicity (target LogP <3) via polar substituents (e.g., -OH, -OMe) to avoid hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.